MPPA Suppresses Ascorbic Acid Interference in Dopamine Detection: Near-Complete Signal Inhibition vs. Carboxylic Acid Monolayers
The MPPA-modified gold electrode almost completely inhibited the electrochemical oxidation of ascorbic acid (AA), whereas 3-mercaptopropionic acid (MPA)-modified electrodes retain significant AA response due to lower negative surface charge density [1]. In differential pulse voltammetry (DPV) at pH 7.0, the MPPA/Au electrode enabled selective detection of dopamine (DA) in the presence of a 1000-fold excess of AA, while MPA/Au electrodes showed substantial AA interference under identical conditions [1]. The MPPA/Au electrode exhibited a DA detection limit of 3.6 × 10⁻⁷ M (S/N = 3) and a linear range from 5.0 × 10⁻⁷ to 8.5 × 10⁻⁵ M [1].
| Evidence Dimension | Ascorbic acid (AA) signal suppression at physiological pH |
|---|---|
| Target Compound Data | MPPA/Au: near-complete AA oxidation inhibition; DA detection limit 3.6 × 10⁻⁷ M, linear range 5.0 × 10⁻⁷ to 8.5 × 10⁻⁵ M |
| Comparator Or Baseline | 3-Mercaptopropionic acid (MPA)/Au: significant AA oxidation current persists; DA detection limit not comparably achieved at 1000-fold AA excess |
| Quantified Difference | MPPA eliminates AA interference at [AA]/[DA] ratio of ∼1000:1; MPA cannot achieve this discrimination at comparable ratios |
| Conditions | Gold electrode, SAM formed by 24 h immersion in 1 mM MPPA/ethanol, DPV in 0.1 M PBS (pH 7.0), scan rate 20 mV s⁻¹ |
Why This Matters
For procurement of electrochemical sensor interfaces requiring dopamine quantification in biological matrices (where AA is present at 100–1000× higher concentrations), MPPA provides unambiguous selectivity that MPA-based systems cannot deliver, reducing false positives and eliminating the need for additional Nafion or enzymatic layers.
- [1] Chen, Y., Guo, L.-R., Chen, W., Yang, X.-J., Jin, B., Zheng, L.-M., & Xia, X.-H. (2009). 3-Mercaptopropylphosphonic acid modified gold electrode for electrochemical detection of dopamine. Bioelectrochemistry, 75(1), 26–31. View Source
